

Comparative Analysis of CBP501: A Novel Agent in Solid Tumor Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBP501 Affinity Peptide

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This guide provides a comprehensive comparative analysis of CBP501, a first-in-class drug candidate, against standard-of-care therapies in various solid tumors. This document summarizes key clinical trial data, details experimental protocols, and visualizes the underlying mechanisms of action to offer an objective evaluation of CBP501's therapeutic potential.

Executive Summary

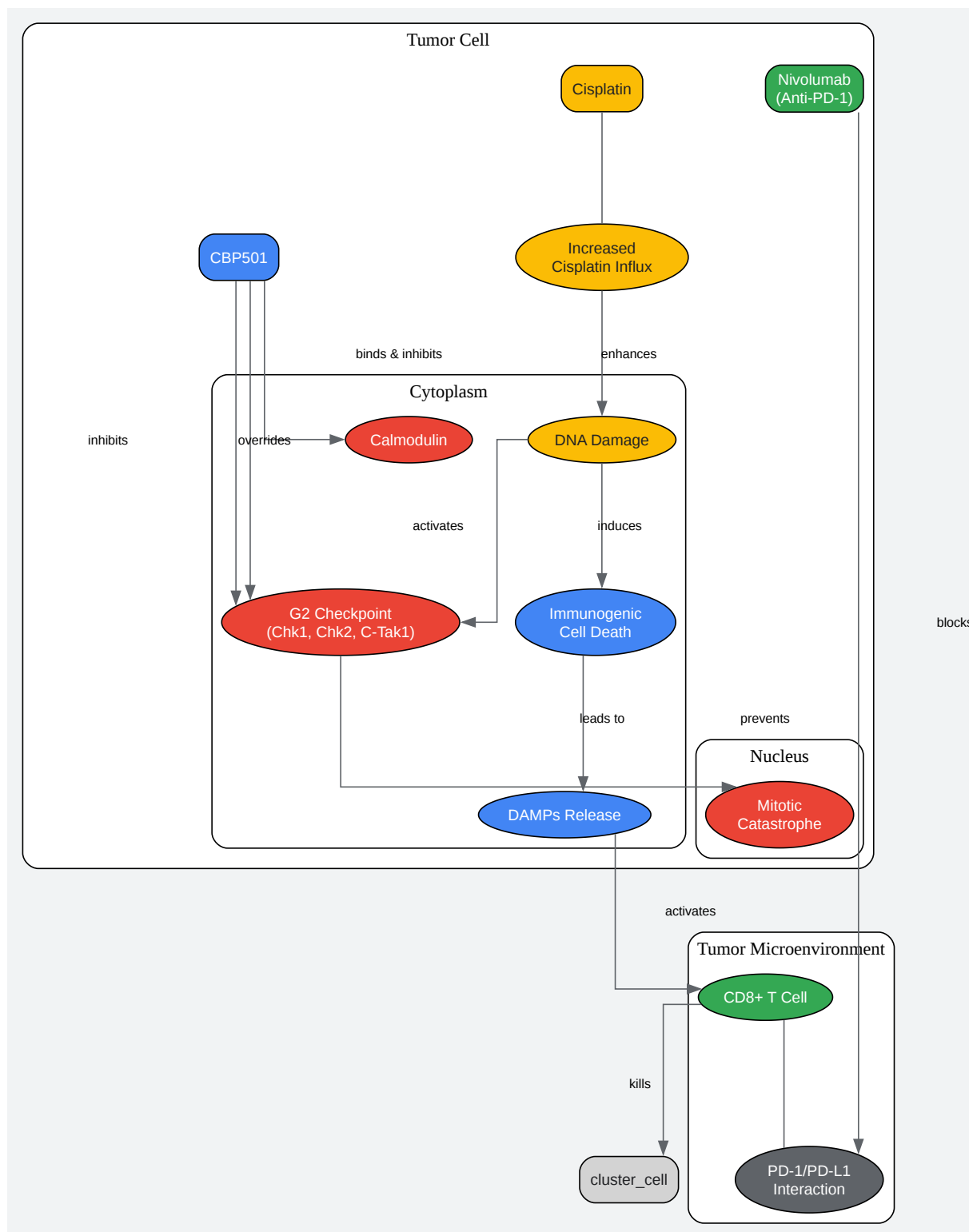
CBP501 is a 12-amino acid peptide that functions as a G2 checkpoint abrogator and a calmodulin-modulating agent.^{[1][2][3]} Its mechanism of action leads to increased intracellular concentrations of platinum-based chemotherapies and promotes immunogenic cell death, suggesting a synergistic effect with both chemotherapy and immunotherapy.^{[1][3][4]} Clinical trials have explored CBP501 in combination with cisplatin and nivolumab in advanced refractory solid tumors, showing promising preliminary efficacy in heavily pretreated pancreatic and colorectal cancer patients.^{[1][2]} Earlier phase studies also indicated potential activity in platinum-resistant ovarian cancer and malignant pleural mesothelioma.^[5] This guide will delve into the available data to compare the performance of CBP501-based regimens with established treatments for these malignancies.

Mechanism of Action

CBP501 exhibits a multi-faceted mechanism of action that enhances the anti-tumor effects of other cancer therapies.

- **G2 Checkpoint Abrogation:** By inhibiting kinases such as Chk1, Chk2, and C-Tak1, CBP501 disrupts the G2 DNA damage checkpoint. This forces cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.
- **Calmodulin (CaM) Modulation:** CBP501 binds to calmodulin, which is believed to increase the influx of platinum-based drugs like cisplatin into tumor cells. This leads to higher intracellular drug concentrations and enhanced DNA damage.
- **Induction of Immunogenic Cell Death (ICD):** In combination with platinum agents, CBP501 has been shown to induce ICD, characterized by the release of damage-associated molecular patterns (DAMPs).[4] This process can stimulate an anti-tumor immune response by promoting the infiltration and activation of CD8+ T cells within the tumor microenvironment.[4]

Below is a diagram illustrating the proposed signaling pathway of CBP501.



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Caption: Proposed mechanism of action of CBP501 in combination with cisplatin and nivolumab.

Comparative Efficacy of CBP501 in Solid Tumors

The following tables summarize the available clinical trial data for CBP501-containing regimens and compare them with standard-of-care therapies in various solid tumors. It is important to note that these are not head-to-head comparisons and are drawn from different clinical trials with potentially different patient populations and study designs.

Pancreatic Cancer (Advanced/Metastatic, Pretreated)

Treatment Regimen	Clinical Trial	Patient Population	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)
CBP501 + Cisplatin + Nivolumab	NCT03113188 (Phase Ib)	≥3rd line	5.9 months[1][2]	4.2 months[1][2]	18% (unconfirmed PR in 1 patient)[1]
FOLFIRINOX	ACCORD11 (Phase III)	1st line	11.1 months	6.4 months	31.6%
Gemcitabine + nab-paclitaxel	MPACT (Phase III)	1st line	8.5 months	5.5 months	23%
Nanoliposomal irinotecan + 5-FU/LV	NAPOLI-1 (Phase III)	Post-gemcitabine	6.1 months	3.1 months	7.7%

Colorectal Cancer (Microsatellite Stable, Pretreated)

Treatment Regimen	Clinical Trial	Patient Population	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)
CBP501 + Cisplatin + Nivolumab	NCT03113188 (Phase Ib)	≥3rd line	17.5 months ^{[1][2]}	Not Reported	18% (unconfirmed PR in 1 patient) ^[1]
Regorafenib	CORRECT (Phase III)	Refractory	6.4 months	1.9 months	1%
TAS-102 (Trifluridine/Tipiracil)	RECOURSE (Phase III)	Refractory	7.1 months	2.0 months	1.6%

Platinum-Resistant Ovarian Cancer

Treatment Regimen	Clinical Trial	Patient Population	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)
CBP501 + Cisplatin	NCT00551512 (Phase I)	Platinum-resistant/refractory	Promising activity observed ^[5]	Not Reported	Not Reported
Single-Agent Chemotherapy (Paclitaxel, PLD, Topotecan)	Various	Platinum-resistant	~12 months	3-4 months	10-15%
Chemotherapy + Bevacizumab	AURELIA (Phase III)	Platinum-resistant	16.6 months	6.7 months	27.3%

Malignant Pleural Mesothelioma

Treatment Regimen	Clinical Trial	Patient Population	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	4-month PFS Rate (Primary Endpoint)
CBP501 + Cisplatin + Pemetrexed	NCT00700336 (Phase II)	Chemo-naive	Not Reported	Not Reported	Achieved primary endpoint
Cisplatin + Pemetrexed	EMPHACIS (Phase III)	Chemo-naive	12.1 months	5.7 months	Not Applicable
Nivolumab + Ipilimumab	CheckMate 743 (Phase III)	1st line	18.1 months	6.8 months	Not Applicable

Non-Small Cell Lung Cancer (NSCLC) (Non-squamous, Chemo-naive)

Treatment Regimen	Clinical Trial	Patient Population	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Primary Endpoint (PFS)
CBP501 + Pemetrexed + Cisplatin	NCT00942825 (Phase II)	Chemo-naive, non-squamous	Significant effect in a subgroup	Did not meet primary endpoint	Not met
Pemetrexed + Cisplatin	Scagliotti et al. (Phase III)	Non-squamous	10.4 months	4.8 months	Not Applicable
Pembrolizumab + Pemetrexed + Platinum	KEYNOTE-189 (Phase III)	Non-squamous	22.0 months	9.0 months	Not Applicable

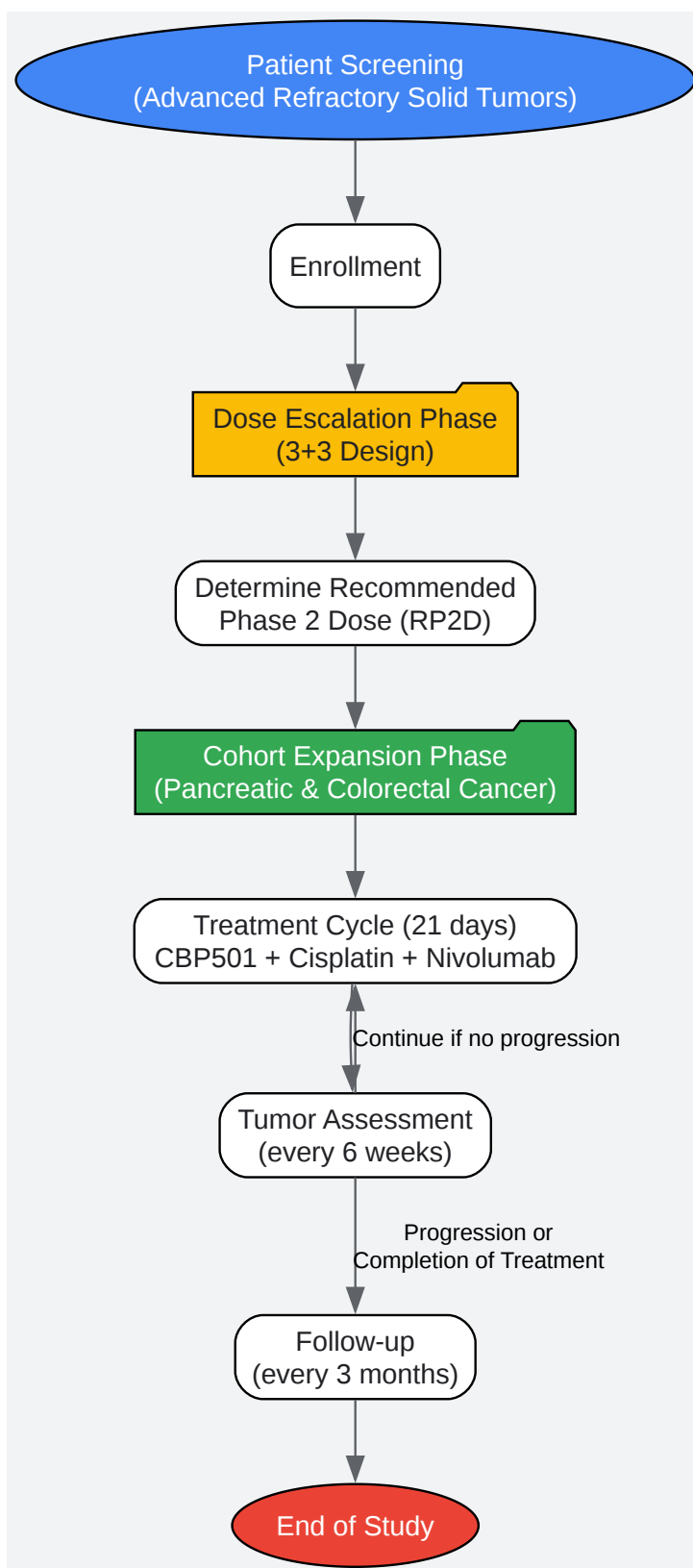
Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the presented data.

NCT03113188: Phase Ib Study of CBP501, Cisplatin, and Nivolumab

- Study Design: Open-label, multicenter, Phase Ib dose-escalation and cohort expansion study.
- Patient Population: Patients with pathologically confirmed, locally advanced or metastatic solid tumors who have failed standard therapies. Expansion cohorts included patients with pretreated metastatic exocrine pancreatic cancer and microsatellite stable colorectal cancer.
- Treatment:
 - Dose Escalation: CBP501 (16 or 25 mg/m²) and cisplatin (60 or 75 mg/m²) administered as a 1-hour intravenous infusion on Day 1 of a 21-day cycle. Nivolumab (240 mg) was administered as a 1-hour infusion following CBP501/cisplatin.
 - Cohort Expansion: CBP501 at 25 mg/m² and cisplatin at 60 mg/m².
- Assessments: Tumor assessments were performed every 6 weeks during the study and every 3 months thereafter. Safety was monitored throughout the trial.

The workflow for this clinical trial is illustrated below.



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Caption: Experimental workflow for the NCT03113188 clinical trial.

NCT00551512: Phase I Study of CBP501 as Monotherapy and in Combination with Cisplatin

- Study Design: Two parallel Phase I dose-escalation studies.
- Patient Population: Patients with advanced solid tumors.
- Treatment:
 - Monotherapy: CBP501 administered on Days 1, 8, and 15 of a 28-day cycle.
 - Combination Therapy: CBP501 and cisplatin administered on Day 1 of a 21-day cycle.
- Primary Objective: To determine the maximum tolerated dose (MTD) and safety profile.

NCT00942825: Phase II Study of CBP501 in Non-Small Cell Lung Cancer

- Study Design: Randomized, open-label, multicenter Phase II study.
- Patient Population: Chemotherapy-naïve patients with locally advanced or metastatic non-squamous NSCLC.
- Treatment Arms:
 - Arm A: Pemetrexed, cisplatin, and CBP501.
 - Arm B: Pemetrexed and cisplatin alone.
- Primary Endpoint: Progression-free survival (PFS).

Conclusion

CBP501, with its unique dual mechanism of action, has demonstrated encouraging preliminary activity in a range of difficult-to-treat solid tumors, particularly when used in combination with platinum-based chemotherapy and immune checkpoint inhibitors. The data from the Phase Ib trial in heavily pretreated pancreatic and colorectal cancer are noteworthy, suggesting a potential benefit in patient populations with limited treatment options. The promising signals in

platinum-resistant ovarian cancer and mesothelioma from earlier studies also warrant further investigation.

While the Phase II trial in NSCLC did not meet its primary endpoint of PFS, the observation of a survival benefit in a subgroup of patients suggests that biomarker-driven patient selection could be key to unlocking the full potential of CBP501.

Further larger, randomized controlled trials are necessary to definitively establish the efficacy and safety of CBP501-based regimens and to identify the patient populations most likely to benefit. The ongoing and future research into this novel agent will be critical in determining its place in the evolving landscape of solid tumor therapy.

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- To cite this document: BenchChem. [Comparative Analysis of CBP501: A Novel Agent in Solid Tumor Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383835#comparative-analysis-of-cbp501-in-different-solid-tumors]

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